molecular formula C19H20N2O3S B11498261 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

Cat. No.: B11498261
M. Wt: 356.4 g/mol
InChI Key: FKWBSOBCAJUHGO-UHFFFAOYSA-N
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Description

N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE is a complex organic compound that features an indole moiety and a thieno[3,4-b][1,4]dioxine ring system. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE can be compared with other indole derivatives and thieno[3,4-b][1,4]dioxine compounds:

This detailed article provides a comprehensive overview of N-[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

InChI

InChI=1S/C19H20N2O3S/c1-11-3-4-15-14(9-11)13(12(2)21-15)5-6-20-19(22)18-17-16(10-25-18)23-7-8-24-17/h3-4,9-10,21H,5-8H2,1-2H3,(H,20,22)

InChI Key

FKWBSOBCAJUHGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNC(=O)C3=C4C(=CS3)OCCO4)C

Origin of Product

United States

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